(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is a complex organic compound known for its unique structural properties. It is often used in the field of organic chemistry and biochemistry for various applications, including peptide synthesis and as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process generally includes the following steps:
Fmoc Protection: The amino acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with the desired benzo[d][1,3]dioxol-5-yl compound using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methoxycarbonyl-L-alanine (Fmoc-Ala-OH)
- (9H-Fluoren-9-yl)methoxycarbonyl-L-leucine (Fmoc-Leu-OH)
- (9H-Fluoren-9-yl)methoxycarbonyl-L-isoleucine (Fmoc-Ile-OH)
- (9H-Fluoren-9-yl)methoxycarbonyl-L-valine (Fmoc-Val-OH)
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is unique due to the presence of the benzo[d][1,3]dioxol-5-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
DBRIPJFWEWCYMW-NRFANRHFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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